2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Description
Structural Characterization of 2-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-Oxazol-3-yl]-N-[2-(2-Methoxyphenyl)ethyl]acetamide
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name follows IUPAC guidelines for polycyclic and heterocyclic systems. The parent structure is acetamide , with substituents at the α-carbon (position 2) and the nitrogen atom. The α-carbon bears a 1,2-oxazol-3-yl group substituted at position 5 by a 2,3-dihydro-1,4-benzodioxin-6-yl moiety. The nitrogen atom is substituted with a 2-(2-methoxyphenyl)ethyl group.
Key nomenclature considerations include:
- Benzodioxin System : The bicyclic 1,4-benzodioxin ring is numbered such that the oxygen atoms occupy positions 1 and 4, with the fused benzene ring retaining standard numbering. The "2,3-dihydro" prefix indicates partial saturation at positions 2 and 3.
- Oxazole Substituent : The 1,2-oxazole ring is numbered to prioritize the oxygen atom at position 1, with the nitrogen at position 2. The substituent at position 5 is the benzodioxin group.
- Ethylamide Side Chain : The N-substituent is a phenethyl derivative with a methoxy group at the ortho position of the phenyl ring.
The full name adheres to the format: Root (acetamide) + Substituents (ordered by priority and position).
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton and carbon NMR spectra provide critical insights into molecular structure:
Carbon NMR reveals key functional groups:
- Carbonyl (C=O) : ~170 ppm.
- Oxazole carbons : C-3 (~150 ppm), C-5 (~125 ppm).
- Benzodioxin carbons : Aromatic carbons (~115–130 ppm), ether oxygens deshield adjacent carbons.
Infrared (IR) Spectroscopy and Functional Group Identification
IR absorption bands correlate with functional groups:
| Band (cm⁻¹) | Assignment |
|---|---|
| 3300 | N-H stretch (amide) |
| 1680 | C=O stretch (amide I) |
| 1600 | C=N stretch (oxazole) |
| 1250 | C-O-C asymmetric stretch (ether) |
| 1020 | C-O-C symmetric stretch (ether) |
The absence of broad O-H stretches (2500–3500 cm⁻¹) confirms the absence of free hydroxyl groups, consistent with the fully substituted ether and amide functionalities.
Mass Spectrometric (MS) Fragmentation Patterns
Electron ionization (EI-MS) yields characteristic fragments:
- Molecular ion : m/z 424 (M⁺, calculated for C22H21N2O5).
- Major fragments :
Fragmentation pathways involve cleavage of the amide bond and heterocyclic ring opening, consistent with related acetamide derivatives.
Properties
IUPAC Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-26-18-5-3-2-4-15(18)8-9-23-22(25)14-17-13-20(29-24-17)16-6-7-19-21(12-16)28-11-10-27-19/h2-7,12-13H,8-11,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXGEOZAASXEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the benzodioxin and oxazole intermediates. The benzodioxin moiety can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst. The oxazole ring is formed through the cyclization of an appropriate precursor, such as an α-hydroxy ketone, with hydroxylamine hydrochloride under basic conditions.
The final step involves the coupling of the benzodioxin and oxazole intermediates with the acetamide group. This can be achieved through a condensation reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of intermediates and the final product, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted acetamides.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes with metals makes it a candidate for use in the development of new materials.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The benzodioxin and oxazole moieties may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Benzodioxin-Containing Adrenoceptor Antagonists
- NDD-713 and NDD-825 (): These β1-adrenoceptor antagonists incorporate a benzodioxin subunit linked to a hydroxypropylamino-ethoxy side chain and cyclopropylmethoxy group. Unlike the target compound’s oxazole and methoxyphenethyl motifs, these derivatives prioritize β1 selectivity through their bulky substituents. Their activity highlights the role of benzodioxin in cardiovascular targeting .
Anti-Inflammatory Benzodioxin Derivatives
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid (): This carboxylic acid derivative demonstrated anti-inflammatory efficacy comparable to Ibuprofen in a rat paw edema model.
Pharmaceutical Candidates with Heterocyclic Modifications
- Trazpirobenum (): An INN-listed compound with a benzodioxin core linked to an indazole and tetrahydrofuran group. Its difluoropropanamide side chain and indazole moiety suggest applications in receptor antagonism or enzyme inhibition, differing from the target compound’s oxazole-phenethyl design .
- AstraZeneca’s GR Binder (): Features a benzodioxin, difluoropropanoylamino group, and benzamide scaffold. Its use as a GR tracer underscores the adaptability of benzodioxin-acetamide hybrids in receptor occupancy studies, though substituents like pyridinyl or methoxyphenyl in the target compound may shift selectivity .
Pesticide and Herbicide Derivatives
- Dimethachlor and Alachlor (): These chloroacetamide herbicides share a simple acetamide backbone but lack the benzodioxin and heterocyclic complexity of the target compound. Their structural simplicity correlates with broad-spectrum herbicidal activity, contrasting with the hypothesized receptor-specific action of the target molecule .
Structural and Functional Analysis Table
Key Findings and Implications
Structural Determinants of Activity :
- The benzodioxin core is a versatile pharmacophore in diverse therapeutic areas. Substitutions like oxazole (target compound) or indazole (trazpirobenum) dictate target specificity .
- The 2-methoxyphenethyl group in the target compound may enhance blood-brain barrier penetration compared to simpler alkyl chains in pesticides .
Functional Group Trade-offs :
- Carboxylic acids (e.g., ) offer potent anti-inflammatory activity but may suffer from rapid clearance, whereas acetamide derivatives (target compound) could improve pharmacokinetics .
Therapeutic Potential: The target compound’s combination of benzodioxin, oxazole, and methoxyphenethyl groups positions it as a candidate for selective receptor modulation, warranting further investigation into β-adrenoceptor or GR binding .
Biological Activity
The compound 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity based on existing research findings, including its effects on apoptosis, antibacterial properties, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 365.43 g/mol. The structure features a benzodioxin core, which is known for its diverse biological activities.
1. Antiproliferative Effects
Research has indicated that derivatives of benzodioxin compounds exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in K562 leukemia cells by increasing reactive oxygen species (ROS) levels and activating caspases involved in the apoptotic pathway .
| Compound | Cell Line | Apoptosis Induction | Mechanism |
|---|---|---|---|
| Compound 6 | K562 | 21.6% | ROS increase |
| Compound 8 | K562 | 60.1% | Caspase activation |
These findings suggest that this compound may similarly influence cell viability and apoptosis through comparable mechanisms.
Apoptosis Induction
The mechanism by which this compound induces apoptosis may involve the following pathways:
- ROS Generation : Increased ROS levels can lead to oxidative stress, triggering apoptosis.
- Caspase Activation : The activation of caspases such as caspase 3 and 7 is crucial for the execution phase of apoptosis.
Antimicrobial Mechanism
The antibacterial effects may be attributed to:
- Disruption of bacterial cell wall synthesis.
- Inhibition of protein synthesis or enzymatic functions critical for bacterial survival.
Case Studies and Research Findings
Recent studies have focused on related compounds with structural similarities to elucidate their biological activities:
- Study on Benzodioxin Derivatives : A study published in MDPI demonstrated that certain benzodioxin derivatives induced significant apoptosis in K562 cells through ROS generation and mitochondrial dysfunction .
- Antimicrobial Screening : Another research effort evaluated various derivatives for their antimicrobial properties against clinical strains, finding promising results that could guide future investigations into the biological activity of similar compounds .
Q & A
Basic: What synthetic strategies are recommended for constructing the oxazole and benzodioxin moieties in this compound?
The oxazole ring can be synthesized via cyclization reactions between nitriles and β-keto esters under acidic conditions, while the benzodioxin moiety is typically formed through nucleophilic substitution or Ullmann coupling using diols and halogenated aromatic precursors. Key steps include:
- Oxazole formation : Use a nitrile precursor (e.g., 2-cyanoacetamide derivatives) with β-keto esters in the presence of polyphosphoric acid (PPA) to promote cyclization .
- Benzodioxin synthesis : React 1,2-dihydroxybenzene derivatives with dichloroethylene under basic conditions (e.g., K₂CO₃/DMF) to form the dioxane ring .
- Purification : Crystallization in ethanol or acetonitrile is critical for isolating high-purity intermediates .
Advanced: How can reaction conditions be optimized to minimize side products during coupling of the oxazole and acetamide groups?
Optimization requires balancing temperature, solvent polarity, and catalyst selection:
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may require strict anhydrous conditions to prevent hydrolysis .
- Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling of aromatic groups, monitoring progress via TLC (Rf = 0.4–0.6 in hexane:ethyl acetate 3:1) .
- Temperature control : Maintain 60–80°C for amide bond formation to avoid racemization or decomposition .
- Validation : Characterize intermediates via ¹H NMR (e.g., δ 2.5–3.0 ppm for methylene protons in acetamide) and IR (amide I band ~1650 cm⁻¹) .
Basic: What analytical techniques are essential for structural confirmation of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and confirm substitution patterns in benzodioxin/oxazole moieties .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray crystallography : Resolve stereochemical ambiguities in the oxazole-dioxane linkage .
- Elemental analysis : Validate C, H, N percentages (±0.3% theoretical) to confirm purity .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the methoxyphenyl group?
- Analog synthesis : Replace the 2-methoxyphenyl group with halogenated (e.g., Cl, Br) or alkylated (e.g., methyl, ethyl) variants .
- Biological assays : Test enzyme inhibition (e.g., cyclooxygenase-2) or receptor binding (e.g., G-protein-coupled receptors) using dose-response curves (IC₅₀ calculations) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities of analogs to target proteins .
- Data analysis : Use ANOVA to compare activity variances across analogs, with p <0.05 indicating significance .
Basic: What safety protocols are critical when handling intermediates containing sulfur or nitrogen heterocycles?
- Ventilation : Use fume hoods for reactions involving volatile amines or thiols .
- Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact with irritants like DMF .
- Waste disposal : Neutralize acidic/basic residues before disposal in designated containers .
Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for the oxazole-acetamide linkage?
- Variable temperature NMR : Heat samples to 50°C to reduce rotational barriers and simplify splitting patterns .
- COSY/HSQC experiments : Identify coupling between oxazole C3-H and adjacent methylene protons .
- Isotopic labeling : Synthesize ¹⁵N-labeled oxazole to confirm nitrogen connectivity via ¹H-¹⁵N HMBC .
Basic: What solvent systems are optimal for recrystallizing the final compound?
- Binary mixtures : Ethanol:water (4:1) or ethyl acetate:hexane (1:3) yield high-purity crystals .
- Gradient cooling : Slowly reduce temperature from 60°C to 4°C over 12 hours to prevent amorphous solid formation .
Advanced: What computational methods predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?
- Software tools : SwissADME or QikProp to estimate logP (target <3.5 for blood-brain barrier penetration) and % human oral absorption .
- MD simulations : GROMACS to model membrane permeability using lipid bilayer systems .
Basic: How can TLC monitoring reduce side reactions during benzodioxin synthesis?
- Mobile phase : Hexane:ethyl acetate (2:1) to separate benzodioxin precursors (Rf ~0.3) from diol byproducts (Rf ~0.1) .
- Visualization : UV light (254 nm) or iodine vapor to detect low-Rf intermediates .
Advanced: What strategies resolve low yields in the final amide coupling step?
- Coupling reagents : Replace EDCl/HOBt with PyBOP for higher efficiency in polar solvents .
- Microwave-assisted synthesis : Apply 100 W at 80°C for 30 minutes to accelerate reaction kinetics .
- Workup optimization : Use liquid-liquid extraction (CH₂Cl₂/water) to recover unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
